![molecular formula C14H13ClN2O3S B2494152 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1043158-73-1](/img/structure/B2494152.png)
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide, also known as CES-2, is a novel small molecule inhibitor that has gained significant interest in the scientific community due to its potential applications in cancer research. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth in various cancer types.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer types. CAIX plays a critical role in regulating the pH of the tumor microenvironment, and its inhibition by 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide leads to acidification of the tumor microenvironment, resulting in decreased tumor growth and increased sensitivity to chemotherapy.
Biochemische Und Physiologische Effekte
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been shown to have minimal toxicity and no significant side effects in preclinical studies. In addition, it has been demonstrated to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high potency and selectivity for CAIX, its ability to inhibit tumor growth and induce apoptosis, and its good pharmacokinetic properties. However, the limitations of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high cost and the need for further studies to determine its efficacy and safety in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide. One direction is to further investigate the mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide and its potential applications in combination therapy with other chemotherapeutic agents. Another direction is to study the efficacy and safety of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in clinical trials for cancer therapy. Additionally, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide could be explored for its potential applications in other diseases, such as autoimmune disorders and metabolic diseases.
Synthesemethoden
The synthesis of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-2-nitropyridine with 4-aminobenzenesulfonyl chloride, followed by reduction with tin (II) chloride to obtain the intermediate product. The intermediate product is then reacted with ethyl chloroformate to obtain the final product, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been demonstrated to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-ethylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-21(19,20)12-5-3-11(4-6-12)17-14(18)10-7-8-16-13(15)9-10/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLCQCOKLWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)
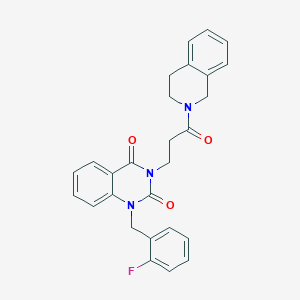
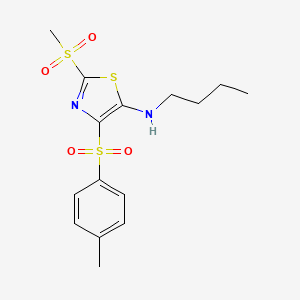
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
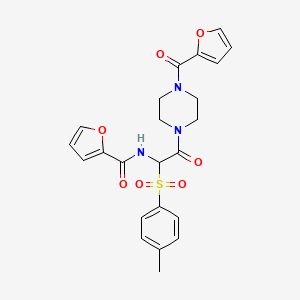
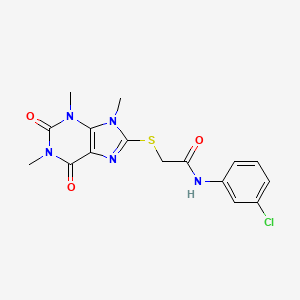
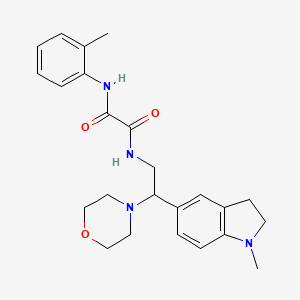
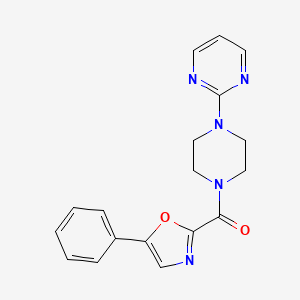
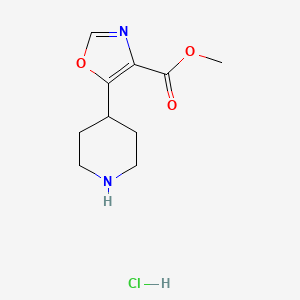
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)